

An In-depth Technical Guide to N-tert-Butylbenzenesulfenamide: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: *N-tert-Butylbenzenesulfenamide*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylbenzenesulfenamide, identified by the CAS number 19117-31-8, is a versatile reagent in organic synthesis.^[1] While structurally similar to its sulfonamide counterpart, this sulfenamide possesses unique reactivity that makes it a valuable tool, particularly in oxidation reactions and stereoselective transformations. This guide provides a comprehensive overview of **N-tert-Butylbenzenesulfenamide**, detailing its physicochemical properties, synthesis, reaction mechanisms, and applications, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe use in a laboratory setting. **N-tert-Butylbenzenesulfenamide** is a combustible liquid with a notable flash point.^[1] Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	19117-31-8	[1]
Molecular Formula	C ₁₀ H ₁₅ NS	[1]
Molecular Weight	181.30 g/mol	[1]
Boiling Point	57-60 °C at 0.3 mmHg	[1]
Density	0.997 g/mL at 25 °C	[1]
Refractive Index	n ₂₀ /D 1.5457	[1]
Flash Point	96.11 °C (closed cup)	[1]
Appearance	Colorless to light yellow-red transparent liquid	
Synonyms	2-Methyl-N-(phenylthio)propan-2-amine, N-(1,1-Dimethylethyl)benzenesulfenamide	[1]

Spectroscopic Data:

While specific, dedicated spectra for **N-tert-Butylbenzenesulfenamide** are not readily available in public databases, typical spectroscopic features can be predicted based on its structure.

- ¹H NMR:** The spectrum would characteristically show a singlet for the nine equivalent protons of the tert-butyl group, likely in the range of 1.2-1.5 ppm. The aromatic protons on the benzene ring would appear as multiplets in the aromatic region, typically between 7.0 and 7.6 ppm. A broad singlet corresponding to the N-H proton may also be observed.
- ¹³C NMR:** The spectrum would exhibit a signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons. The aromatic carbons would show multiple signals in the downfield region.

- IR Spectroscopy: Key vibrational bands would include N-H stretching, C-H stretching (aliphatic and aromatic), C=C stretching of the aromatic ring, and C-N and C-S stretching frequencies.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis of N-tert-Butylbenzenesulfenamide

A reliable and detailed experimental protocol for the synthesis of **N-tert-Butylbenzenesulfenamide** is crucial for its accessibility in research. While various methods can be envisaged, a common approach involves the reaction of a sulfenyl halide with tert-butylamine or the reaction of thiophenol with an N-chloroamine. A detailed protocol based on the reaction of S-phenyl thioacetate and N,N-dichloro-tert-butylamine to form a precursor, which can then be converted to the desired sulfenamide, is outlined below.[\[2\]](#)

Experimental Protocol: Synthesis of N-tert-Butylbenzenesulfenamide

This synthesis involves the preparation of the key intermediate, N-tert-butylbenzenesulfinimidoyl chloride, which is then reduced to **N-tert-butylbenzenesulfenamide**.

Step 1: Synthesis of S-Phenyl Thioacetate[\[2\]](#)

- To a round-bottomed flask charged with benzenethiol (1.0 equiv) and acetic anhydride (1.05 equiv), add triethylamine (1.1 equiv) dropwise at 0 °C.[\[2\]](#)
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.[\[2\]](#)
- Quench the reaction with water and extract the product with ethyl acetate.[\[2\]](#)
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield S-phenyl thioacetate.[\[2\]](#)

Step 2: Synthesis of N,N-Dichloro-tert-butylamine[\[2\]](#)

- In a separate flask, dissolve tert-butylamine (1.0 equiv) in dichloromethane.[\[2\]](#)

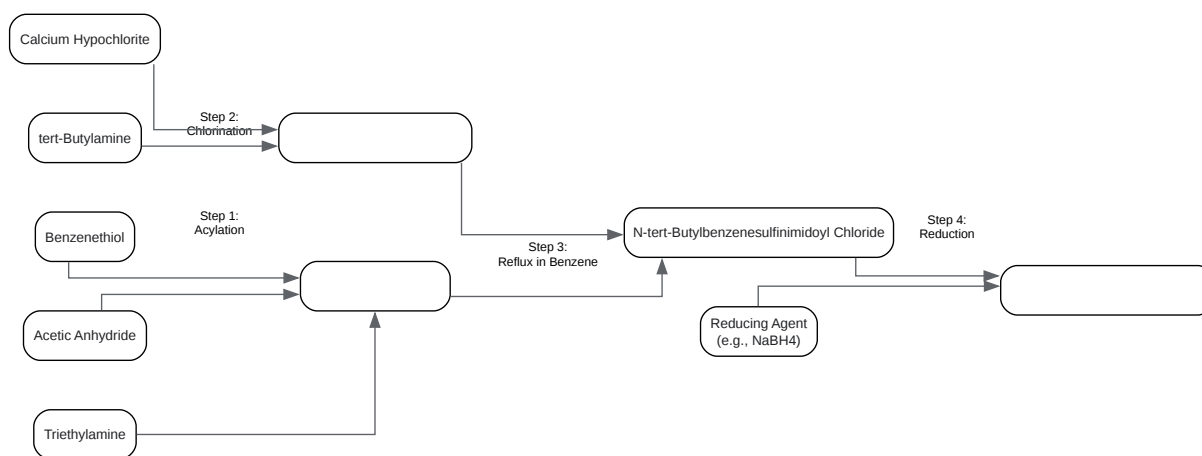
- Cool the solution to 0 °C and add calcium hypochlorite (2.1 equiv) in one portion.[2]
- Stir the resulting emulsion at 0 °C and then allow it to warm to room temperature.
- After the reaction is complete, filter the mixture and wash the organic layer with brine.
- Dry the organic phase over anhydrous sodium sulfate and carefully remove the solvent under reduced pressure to obtain N,N-dichloro-tert-butylamine. Caution: This compound can be unstable.

Step 3: Synthesis of N-tert-Butylbenzenesulfinimidoyl Chloride[2]

- In a round-bottom flask, dissolve N,N-dichloro-tert-butylamine (1.07 equiv) in dry benzene.[2]
- Add S-phenyl thioacetate (1.00 equiv) to the solution.[2]
- Reflux the reaction mixture under an inert atmosphere for 1.5 hours.[2]
- After cooling, the solvent is removed under reduced pressure to yield N-tert-butylbenzenesulfinimidoyl chloride.

Step 4: Reduction to **N-tert-Butylbenzenesulfenamide**

- The crude N-tert-butylbenzenesulfinimidoyl chloride can be reduced to the target sulfenamide using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, in an appropriate solvent like tetrahydrofuran.
- The reaction progress should be monitored by thin-layer chromatography.
- Upon completion, the reaction is carefully quenched, and the product is extracted, dried, and purified by column chromatography or distillation under reduced pressure.



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Synthesis workflow for **N-tert-Butylbenzenesulfenamide**.

Core Applications and Reaction Mechanisms

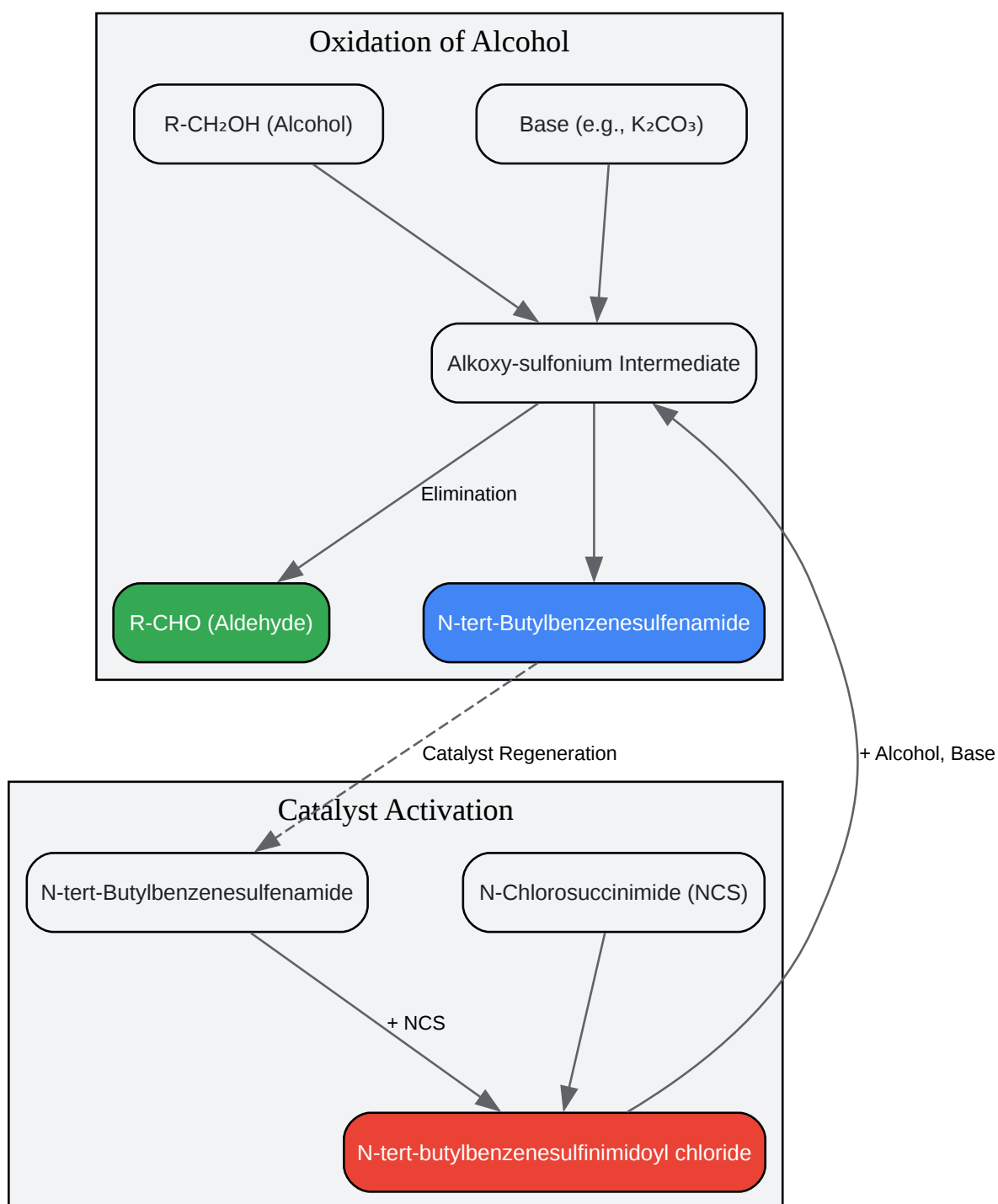
N-tert-Butylbenzenesulfenamide is a key player in several important organic transformations. Its utility stems from the reactivity of the sulfur-nitrogen bond.

Catalytic Oxidation of Alcohols

One of the primary applications of **N-tert-Butylbenzenesulfenamide** is as a catalyst for the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.^{[3][4]} This reaction is typically carried out using N-chlorosuccinimide (NCS) as the stoichiometric oxidant.^{[3][4]}

Mechanism of Catalytic Oxidation:

The catalytic cycle is initiated by the reaction of **N-tert-Butylbenzenesulfenamide** with NCS to form the active oxidizing species, N-tert-butylbenzenesulfinimidoyl chloride.[3][4] This intermediate then reacts with the alcohol in the presence of a base (like potassium carbonate) to yield the corresponding carbonyl compound and regenerates the sulfenamide catalyst.[3][4]



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Mechanism of **N-tert-Butylbenzenesulfenamide** catalyzed alcohol oxidation.

This method is particularly advantageous for the oxidation of sensitive alcohols due to its mild reaction conditions.[3]

Anti-SN2' Mitsunobu Reaction

N-tert-Butylbenzenesulfenamide also serves as a reactant in anti-SN2' Mitsunobu reactions with chiral hydroxy-alpha-alkenylsilanes to produce vinylsilanes.[1] The Mitsunobu reaction typically involves the conversion of an alcohol to another functional group with inversion of stereochemistry. The "anti-SN2'" designation suggests a specific regioselectivity in allylic systems.

Relevance in Drug Discovery and Development

While direct applications of **N-tert-Butylbenzenesulfenamide** as a pharmaceutical agent are not documented, its utility as a synthetic building block and reagent in medicinal chemistry is significant. Sulfonamide and sulfinamide moieties are present in a wide array of therapeutic agents, and reagents that facilitate their synthesis and modification are of great interest to drug discovery programs.[5]

The ability of **N-tert-Butylbenzenesulfenamide** to catalyze mild and selective oxidations is highly valuable in the synthesis of complex molecules, including drug candidates, where sensitive functional groups must be preserved. Furthermore, its role in stereoselective reactions like the Mitsunobu reaction can be exploited for the synthesis of chiral amines and other enantiomerically pure compounds, which are often crucial for biological activity.[6][7][8][9]

The tert-butyl group in **N-tert-Butylbenzenesulfenamide** can also serve as a valuable probe in NMR studies of macromolecular complexes, which is a technique that can be applied in drug discovery to study protein-ligand interactions.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **N-tert-Butylbenzenesulfenamide**. It is a combustible liquid and should be stored in a cool, well-ventilated area away from ignition sources.[1]

GHS Hazard Classification (Anticipated):

Based on safety data for structurally related compounds, the following GHS classifications can be anticipated. However, a specific Safety Data Sheet (SDS) for **N-tert-Butylbenzenesulfenamide** should always be consulted.

- Skin Corrosion/Irritation: May cause skin irritation.
- Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
- Skin Sensitization: May cause an allergic skin reaction.[\[11\]](#)
- Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.

Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses or goggles are required.[\[1\]](#)
- Hand Protection: Chemical-resistant gloves should be worn.[\[1\]](#)
- Respiratory Protection: A multi-purpose combination respirator cartridge is recommended, especially if working in a poorly ventilated area.[\[1\]](#)

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[\[11\]](#)
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[\[11\]](#)
- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[\[11\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[11\]](#)

Conclusion

N-tert-Butylbenzenesulfenamide is a valuable and versatile reagent in modern organic synthesis. Its role as a catalyst for the mild oxidation of alcohols and its application in stereoselective transformations make it a powerful tool for synthetic chemists. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity can unlock new avenues for the efficient construction of complex molecular architectures and novel therapeutic agents. As with all chemical reagents, adherence to strict safety protocols is essential for its responsible and effective use in the laboratory.

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